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molecular formula C10H9FN2O2 B8483494 4-(4-Fluoro-phenyl)-piperazine-2,6-dione

4-(4-Fluoro-phenyl)-piperazine-2,6-dione

Cat. No. B8483494
M. Wt: 208.19 g/mol
InChI Key: YIRCFDGIPKZITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07452886B2

Procedure details

To a solution of 5 g (16.8 mmoles) of tert.-butoxycarbonylmethyl-(4-fluoro-phenyl)-amino]-acetic acid methyl ester in 100 ml of MeOH, 33.7 ml of 1 mole aqueous KOH is added at 0° C. The reaction mixture is stirred for 4 hours and acidified with 1 mole aueous HCl. The mixture is extracted with CH2Cl2 several times and the combined extracts are washed with brine, dried over MgSO4 and concentrated under reduced pressure to give 4.08 g of desired crude mono acid in 85% yield. The crude acid in 200 ml of CH2Cl2 is treated with 31 ml of TFA. After being stirred for 18 hours at ambient temperature, the reaction mixture is concentrated under reduced pressure to give 4.92 g of desied [carboxymethyl-(4-fluoro-phenyl)-amino]-acetic acid in 100% yield as trifluoroacetic acid salt. To a solution of 4.92 g (14.4 mmoles) of [carboxymethyl-(4-fluoro-phenyl)-amino]-acetic acid in 300 ml of CH2Cl2, 9.63 ml (69.2 mmoles) of triethylamine, 4.67 g (34.6 mmoles) of 1H-hydroxybenztriazole and 2.45 g (21.7 mmoles) of trifluoroacetamide are successively added and then 6.64 g (34.6 mmoles) of 1-[3(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride is added at 0° C. The reaction mixture is allowed to warm to ambient temperature and stirred for 18 hours. The reaction mixture is quenched with cold H2O and extracted with CH2Cl2. The combined extracts are washed with H2O, brine, dried over MgSO4 and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (eluent: n-Hexane:AcOEt=1:1) to give 1.15 g of desired 4-(4-fluoro-phenyl)-piperazine-2,6-dione in 38% yield.
Name
[carboxymethyl-(4-fluoro-phenyl)-amino]-acetic acid
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
9.63 mL
Type
reactant
Reaction Step One
[Compound]
Name
1H-hydroxybenztriazole
Quantity
4.67 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
6.64 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][N:5]([CH2:13][C:14]([OH:16])=O)[C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1)(O)=[O:2].C([N:19](CC)CC)C.FC(F)(F)C(N)=O.Cl.CN(C)CCCN=C=NCC>C(Cl)Cl>[F:12][C:9]1[CH:10]=[CH:11][C:6]([N:5]2[CH2:4][C:1](=[O:2])[NH:19][C:14](=[O:16])[CH2:13]2)=[CH:7][CH:8]=1 |f:3.4|

Inputs

Step One
Name
[carboxymethyl-(4-fluoro-phenyl)-amino]-acetic acid
Quantity
4.92 g
Type
reactant
Smiles
C(=O)(O)CN(C1=CC=C(C=C1)F)CC(=O)O
Name
Quantity
9.63 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
1H-hydroxybenztriazole
Quantity
4.67 g
Type
reactant
Smiles
Name
Quantity
2.45 g
Type
reactant
Smiles
FC(C(=O)N)(F)F
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.64 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched with cold H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The combined extracts are washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography (eluent: n-Hexane:AcOEt=1:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1CC(NC(C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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